molecular formula C24H23FN4O3 B2953486 N-butyl-5-[(3-chlorobenzoyl)amino]-N-methyl-2-piperazin-1-ylnicotinamide CAS No. 1226432-00-3

N-butyl-5-[(3-chlorobenzoyl)amino]-N-methyl-2-piperazin-1-ylnicotinamide

Katalognummer B2953486
CAS-Nummer: 1226432-00-3
Molekulargewicht: 434.471
InChI-Schlüssel: VQVWBFZJKFBGIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-butyl-5-[(3-chlorobenzoyl)amino]-N-methyl-2-piperazin-1-ylnicotinamide, also known as BCTC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which plays a crucial role in the perception of pain and temperature.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Potentials : The search for compounds with neuroprotective properties is critical in addressing neurodegenerative diseases and ischemic damage. A compound such as Bay X 3702, which shows a neuroprotective potency possibly associated with its ability to inhibit excessive glutamate release during ischemic stroke or brain trauma, highlights the importance of targeting serotonin receptors for therapeutic gains. Such compounds can significantly reduce cortical infarct volume, suggesting potential for acute cerebral infarction treatment (Semkova, Wolz, & Krieglstein, 1998).

Antimicrobial Activities : The discovery of new antimicrobial agents is vital in the fight against resistant bacterial strains. Compounds with structures similar to N-butyl-5-[(3-chlorobenzoyl)amino]-N-methyl-2-piperazin-1-ylnicotinamide, especially those with variations in the piperazine moiety, show promise in this area. For instance, a series of 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis, highlighting the compound's potential as a lead for developing new antitubercular agents (Jallapally et al., 2014).

Antipsychotic and Antidepressant Effects : The role of serotonin and dopamine receptors in psychiatric disorders makes compounds that act on these receptors highly relevant. Aripiprazole, for instance, is a novel antipsychotic drug that acts as a partial agonist at dopamine D2 receptors and exhibits high affinity for serotonin 5-HT1A receptors. This dual action contributes to its efficacy against symptoms of schizophrenia, including cognitive and negative symptoms, with a favorable side-effect profile, underscoring the potential therapeutic benefits of targeting these receptor pathways (Jordan et al., 2002).

Cancer Research : The quest for novel anticancer agents remains a priority in medical research. Compounds that can inhibit enzymes such as aromatase, crucial for estrogen biosynthesis, are of particular interest in the treatment of hormone-dependent cancers. Research into compounds like 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones, which showed potent in vitro inhibition of human placental aromatase, reveals the potential of such molecules in developing more effective cancer therapies (Hartmann & Batzl, 1986).

HIV Research : The fight against HIV/AIDS involves the continuous search for novel therapeutic agents. 6-Aminoquinolones, for example, have shown significant in vitro activity against human immunodeficiency virus type 1 (HIV-1), with certain derivatives exhibiting potent inhibition of HIV-1 replication. This suggests the importance of such compounds in the development of new antiviral drugs that could offer improved treatment options for individuals living with HIV/AIDS (Cecchetti et al., 2000).

Eigenschaften

IUPAC Name

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O3/c1-31-21-11-19-20(12-22(21)32-2)27-14-16(13-26)23(19)29-9-7-15(8-10-29)24(30)28-18-5-3-17(25)4-6-18/h3-6,11-12,14-15H,7-10H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVWBFZJKFBGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.